An In-depth Technical Guide to 2-Methylnaphthalene: Properties, Reactivity, and Applications
An In-depth Technical Guide to 2-Methylnaphthalene: Properties, Reactivity, and Applications
Introduction
2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene ring system substituted with a methyl group at the C2 position.[1] It is a notable compound in both industrial and research settings, primarily sourced from coal tar, where it exists as a minor component.[2] At ambient temperature, it presents as a white crystalline solid with a characteristic mothball-like odor.[3] This guide provides a comprehensive overview of the core physical and chemical properties of 2-methylnaphthalene, its characteristic reactivity, spectroscopic profile, and key applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development.
This document is structured to deliver foundational knowledge alongside actionable experimental details, reflecting field-proven insights into the handling and manipulation of this versatile chemical building block.
Caption: Figure 1: Chemical Structure of 2-Methylnaphthalene
Section 1: Core Physical and Chemical Properties
Understanding the fundamental physical and chemical properties of 2-methylnaphthalene is paramount for its safe handling, storage, and application in experimental design. It is a nonpolar organic compound, a characteristic that dictates its solubility and interactions.[4]
Physical Properties
2-Methylnaphthalene is a white crystalline solid at room temperature.[3] Its key physical properties are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀ | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 34-36 °C (93-97 °F) | [5] |
| Boiling Point | 241-242 °C (466-468 °F) | [5] |
| Density | 1.0058 g/cm³ at 20 °C | [6] |
| Vapor Pressure | 0.055 mmHg at 25 °C | [3] |
| Flash Point | 98 °C (208 °F) (closed cup) | [3] |
| Water Solubility | 24.6 mg/L at 25 °C | [3][7] |
| log K_ow_ (Octanol-Water Partition Coefficient) | 3.86 | [3] |
| Refractive Index | 1.6019 at 20 °C | [3] |
Solubility Profile
As a nonpolar hydrocarbon, 2-methylnaphthalene exhibits poor solubility in polar solvents like water but dissolves readily in many organic solvents.[4][6][7][8][9] This property is fundamental to its purification by recrystallization and its use as a solvent or reactant in non-aqueous reaction media.
-
Organic Solvents: Soluble in nonpolar solvents such as benzene, toluene, and hexane.[4] It is also soluble in ethanol, ether, and acetone.[1][6]
Section 2: Spectroscopic Characterization
Accurate identification and purity assessment of 2-methylnaphthalene rely on standard spectroscopic techniques. The following data provide a reference for its characteristic spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-methylnaphthalene.
-
¹H NMR (Proton NMR): In CDCl₃, the spectrum is characterized by a singlet for the methyl protons and a series of multiplets in the aromatic region.
-
¹³C NMR (Carbon-13 NMR): The carbon spectrum shows distinct signals for the methyl carbon and the aromatic carbons.
-
Methyl Carbon (CH₃): ~21.5 ppm
-
Aromatic Carbons (C): ~125-136 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum of 2-methylnaphthalene displays characteristic absorptions for aromatic C-H bonds, C=C bonds within the naphthalene ring, and aliphatic C-H bonds of the methyl group.
-
Aromatic C-H Stretch: ~3050 cm⁻¹
-
Aliphatic C-H Stretch (methyl group): ~2920 cm⁻¹
-
Aromatic C=C Bending (ring vibrations): ~1600 cm⁻¹, ~1510 cm⁻¹
-
C-H Out-of-Plane Bending: These are characteristic for the substitution pattern on the naphthalene ring and typically appear in the 740-850 cm⁻¹ region.[11]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 2-methylnaphthalene shows a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion [M]⁺•: m/z = 142 (base peak)[10]
-
Key Fragments:
Section 3: Chemical Reactivity and Key Transformations
The reactivity of 2-methylnaphthalene is twofold, involving both the aromatic naphthalene core and the benzylic methyl group. This dual reactivity makes it a versatile precursor in organic synthesis.
Caption: Figure 2: Reactivity Pathways of 2-Methylnaphthalene
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring system is more reactive towards electrophilic attack than benzene. The methyl group is an activating, ortho-, para-director. However, in naphthalene systems, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. For 2-methylnaphthalene, electrophilic attack predominantly occurs on the same ring as the methyl group at the C1 position.
-
Nitration: Reaction with nitric acid, often in a solvent like acetic or sulfuric acid, yields 1-nitro-2-methylnaphthalene as the major product.
-
Halogenation: Bromination or chlorination can proceed, often without a Lewis acid catalyst, to give halogen-substituted products.
-
Sulfonation: Reaction with sulfuric acid can lead to the formation of various monosulfonic acids. The product distribution is temperature-dependent, a common feature in naphthalene chemistry.
-
Friedel-Crafts Acylation: Acetylation, for example, can be used to introduce an acetyl group onto the ring, a key step in the synthesis of compounds like 2-acetyl-6-methylnaphthalene.
Oxidation of the Methyl Group
The benzylic methyl group is susceptible to oxidation by strong oxidizing agents. This is a synthetically important transformation.
-
Oxidation to Carboxylic Acid: Strong oxidants like potassium permanganate (KMnO₄) or catalytic systems (e.g., Co-Mn-Br) can oxidize the methyl group to a carboxylic acid, forming 2-naphthoic acid.[4][12] 2-Naphthoic acid is a valuable intermediate for pharmaceuticals and dyes.[12]
-
Oxidation to Naphthoquinone: Under specific conditions, such as with ozone in the presence of certain transition metal compounds, oxidation can lead to the formation of 2-methyl-1,4-naphthoquinone. This compound is a direct precursor to menadione (Vitamin K₃).
Section 4: Experimental Protocols
The following protocols provide standardized, self-validating procedures for common laboratory manipulations involving 2-methylnaphthalene.
Protocol: Purification by Recrystallization
This protocol is adapted from a standard procedure for naphthalene and is suitable for purifying crude 2-methylnaphthalene, leveraging its lower solubility in cold alcohol.[12]
Objective: To purify solid 2-methylnaphthalene by removing soluble impurities.
Materials:
-
Crude 2-methylnaphthalene
-
Methanol (or Ethanol)
-
Two Erlenmeyer flasks
-
Hot plate
-
Pipette
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Preparation: Place approximately 1 gram of crude 2-methylnaphthalene into a 25 mL Erlenmeyer flask. In a separate flask, add methanol and a boiling chip, and heat the solvent to a gentle boil on a hot plate.
-
Dissolution: Using a pipette, carefully add small portions of the hot methanol to the flask containing the 2-methylnaphthalene. Swirl the flask on the hot plate after each addition. Continue adding hot solvent until the solid has just completely dissolved, creating a saturated solution. Causality Note: Using the minimum amount of hot solvent is critical to ensure a high recovery of the purified product upon cooling.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold methanol. Collect the crystals by vacuum filtration, washing them with a small portion of ice-cold methanol to rinse away any remaining impurities in the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Once dry, determine the mass and melting point to assess recovery and purity.
Caption: Figure 3: Experimental Workflow for Recrystallization
Section 5: Applications in Research and Drug Development
2-Methylnaphthalene serves as a key starting material and intermediate in several areas:
-
Vitamin K Synthesis: As mentioned, it is a precursor to 2-methyl-1,4-naphthoquinone (menadione), the parent structure of the vitamin K₂ series.
-
Dye and Pigment Industry: It can be chlorinated and oxidized to form dyes, and its sulfonated derivatives are used as wetting agents and emulsifiers.
-
Agrochemicals: It is used in the preparation of some insecticides.
-
Biochemical Research: It is employed as a chemical tool in biochemical and cancer research.
Section 6: Toxicology and Safety
As a polycyclic aromatic hydrocarbon, 2-methylnaphthalene must be handled with appropriate care.
-
Hazards: It is considered toxic and can cause irritation to the skin, eyes, and respiratory tract.[10]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize dust generation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
References
-
LookChem. (n.d.). 2-Methylnaphthalene|91-57-6. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved January 28, 2026, from [Link]
-
Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. (n.d.). Retrieved January 28, 2026, from [Link]
-
Selective Oxidation of 2-Methylnaphthalene to 2-Methyl-l-naphthol by Rhodococcus sp. M192. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methylnaphthalene. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylnaphthalene. Retrieved January 28, 2026, from [Link]
-
Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. [Link]
-
SciSpace. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved January 28, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Friedel–Crafts alkylation of 2-methylnaphthalene in room temperature ionic liquids. Retrieved January 28, 2026, from [Link]
-
BCREC Journal. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved January 28, 2026, from [Link]
- Google Patents. (n.d.). EP0475450A1 - Process for producing 2-methylnaphthalene.
Sources
- 1. guidechem.com [guidechem.com]
- 2. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Oxidation of 2-Methylnaphthalene to 2-Methyl-l-naphthol by Rhodococcus sp. M192 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methylnaphthalene | 91-57-6 [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. CAS 91-57-6: 2-Methylnaphthalene | CymitQuimica [cymitquimica.com]
- 10. 2-Methylnaphthalene(91-57-6) IR Spectrum [chemicalbook.com]
- 11. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. asianpubs.org [asianpubs.org]
